REACTION_CXSMILES
|
[CH3:1]COCC.[Li]C.[Br:8][C:9]1[CH:20]=[CH:19][C:12]([CH:13]=[CH:14][C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1>C1COCC1.[Cu]I>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([CH:13]([CH3:1])[CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
3.19 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=CC(=O)OC)C=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
CuI
|
Quantity
|
2.77 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Type
|
CUSTOM
|
Details
|
was stirred at 0 C for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
A clear solution formed
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
Then the reaction was quenched with ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by MPLC (0 to 15% ethyl acetate in hexanes)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(CC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |